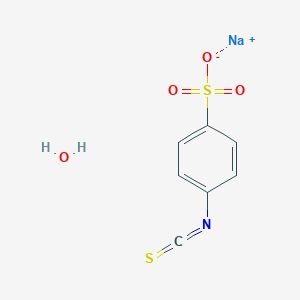
4-Sulfophényl isothiocyanate, sel de sodium, monohydraté
Vue d'ensemble
Description
4-Sulfophenyl isothiocyanate sodium salt monohydrate is a chemical compound with the molecular formula NaO3SC6H4NCS·H2O. It is widely used as a reagent for the quantitative modification of protein NH2 groups, particularly in manual or automated Edman degradation processes . This compound is known for its ability to react specifically with amino groups, making it valuable in various biochemical applications.
Applications De Recherche Scientifique
4-Sulfophenyl isothiocyanate sodium salt monohydrate is extensively used in scientific research for the modification of proteins and peptides. Its ability to react specifically with amino groups makes it a valuable tool in protein sequencing and analysis. It is also used in the study of enzyme mechanisms and the development of enzyme inhibitors .
In biology, this compound is used to label proteins and peptides for various analytical techniques, including mass spectrometry and chromatography. In medicine, it is employed in the development of diagnostic assays and therapeutic agents. Industrial applications include its use in the synthesis of specialty chemicals and materials .
Mécanisme D'action
Target of Action
The primary target of 4-Sulfophenyl isothiocyanate sodium salt monohydrate is protein NH2 groups . This compound is widely used for the quantitative modification of these groups .
Mode of Action
4-Sulfophenyl isothiocyanate sodium salt monohydrate interacts with protein NH2 groups, leading to their quantitative modification . This interaction and the resulting changes play a crucial role in various biochemical processes.
Result of Action
The molecular and cellular effects of 4-Sulfophenyl isothiocyanate sodium salt monohydrate’s action are largely dependent on its interaction with protein NH2 groups . By modifying these groups, the compound can influence various cellular processes and functions.
Analyse Biochimique
Biochemical Properties
4-Sulfophenyl isothiocyanate sodium salt monohydrate plays a crucial role in biochemical reactions, particularly in the modification of protein NH2 groups. This compound interacts with various enzymes and proteins, facilitating the study of protein structure and function. For instance, it is used in Edman degradation, a method for sequencing amino acids in peptides . The interaction between 4-Sulfophenyl isothiocyanate sodium salt monohydrate and proteins involves the formation of a covalent bond between the isothiocyanate group and the amino group of the protein, leading to the modification of the protein’s structure and function .
Cellular Effects
4-Sulfophenyl isothiocyanate sodium salt monohydrate has significant effects on various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The modification of protein NH2 groups by 4-Sulfophenyl isothiocyanate sodium salt monohydrate can alter the activity of enzymes and other proteins, leading to changes in cellular processes . For example, it can affect the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of 4-Sulfophenyl isothiocyanate sodium salt monohydrate involves the covalent modification of protein NH2 groups. This compound binds to the amino groups of proteins, forming a stable thiourea linkage. This modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression . The binding of 4-Sulfophenyl isothiocyanate sodium salt monohydrate to proteins can lead to changes in the protein’s conformation, stability, and function, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Sulfophenyl isothiocyanate sodium salt monohydrate can change over time. The stability and degradation of this compound are important factors to consider in experimental design. 4-Sulfophenyl isothiocyanate sodium salt monohydrate is generally stable when stored at 2-8°C, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that prolonged exposure to this compound can lead to sustained modifications of proteins, affecting cellular processes over time .
Dosage Effects in Animal Models
The effects of 4-Sulfophenyl isothiocyanate sodium salt monohydrate vary with different dosages in animal models. At low doses, this compound can effectively modify protein NH2 groups without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and disruption of cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired modification of proteins without causing harmful side effects .
Metabolic Pathways
4-Sulfophenyl isothiocyanate sodium salt monohydrate is involved in various metabolic pathways, particularly those related to protein modification. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The modification of protein NH2 groups by this compound can influence the activity of enzymes involved in metabolic processes, thereby altering the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 4-Sulfophenyl isothiocyanate sodium salt monohydrate within cells and tissues are crucial for its activity. This compound can be transported into cells via specific transporters or through passive diffusion . Once inside the cell, it can interact with various binding proteins, affecting its localization and accumulation . The distribution of 4-Sulfophenyl isothiocyanate sodium salt monohydrate within different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 4-Sulfophenyl isothiocyanate sodium salt monohydrate is important for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 4-Sulfophenyl isothiocyanate sodium salt monohydrate within the cell can affect its interactions with proteins and other biomolecules, thereby influencing its overall activity and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Sulfophenyl isothiocyanate sodium salt monohydrate typically involves the reaction of 4-aminobenzenesulfonic acid with thiophosgene. The reaction is carried out in an aqueous medium, and the product is isolated as a sodium salt monohydrate. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of 4-Sulfophenyl isothiocyanate sodium salt monohydrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified and crystallized to obtain the monohydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Sulfophenyl isothiocyanate sodium salt monohydrate primarily undergoes substitution reactions, particularly with amino groups. It can also participate in addition reactions with nucleophiles.
Common Reagents and Conditions: Common reagents used in reactions with 4-Sulfophenyl isothiocyanate sodium salt monohydrate include primary and secondary amines. The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent decomposition of the isothiocyanate group .
Major Products Formed: The major products formed from reactions with 4-Sulfophenyl isothiocyanate sodium salt monohydrate are thiourea derivatives. These products are formed through the nucleophilic attack of amines on the isothiocyanate group, resulting in the formation of stable thiourea linkages .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Sulfophenyl isothiocyanate sodium salt monohydrate include other isothiocyanate derivatives such as phenyl isothiocyanate and benzyl isothiocyanate. These compounds also react with amino groups but differ in their reactivity and specificity.
List of Similar Compounds:- Phenyl isothiocyanate
- Benzyl isothiocyanate
- 4-Isothiocyanatobenzenesulfonic acid sodium salt
4-Sulfophenyl isothiocyanate sodium salt monohydrate is unique due to its sulfonic acid group, which enhances its solubility in water and its ability to react under aqueous conditions .
Propriétés
IUPAC Name |
sodium;4-isothiocyanatobenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S2.Na.H2O/c9-13(10,11)7-3-1-6(2-4-7)8-5-12;;/h1-4H,(H,9,10,11);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLQYONISARSPL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635661 | |
| Record name | Sodium 4-isothiocyanatobenzene-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143193-53-7 | |
| Record name | Sodium 4-isothiocyanatobenzene-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Sulfophenyl isothiocyanate sodium salt monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)



![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)









